

Introduction to Ethyl 4-bromo-3-nitrobenzoate: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-bromo-3-nitrobenzoate

Cat. No.: B060401

[Get Quote](#)

Ethyl 4-bromo-3-nitrobenzoate is a substituted aromatic ester that serves as a highly versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.^[1] Its structure is strategically functionalized with three key groups: an ethyl ester, a bromo substituent, and a nitro group. This arrangement provides multiple reactive sites, allowing for sequential and regioselective chemical transformations.

The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, which is a common precursor for the synthesis of amides, ureas, and heterocyclic systems frequently found in biologically active molecules.^[1] ^[2] The ethyl ester provides a site for hydrolysis or amidation. This trifecta of reactivity makes **Ethyl 4-bromo-3-nitrobenzoate** a valuable starting material in multi-step synthetic campaigns. An accurate understanding of its fundamental properties, beginning with its molecular weight, is the cornerstone of its effective utilization.

Core Physicochemical Properties

The molecular weight of a compound is a critical parameter that underpins all stoichiometric calculations, reaction monitoring, and analytical characterizations. For **Ethyl 4-bromo-3-nitrobenzoate**, it is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of its constituent elements) and the monoisotopic mass (based on the most abundant isotope of each element), as the latter is what is precisely measured in high-resolution mass spectrometry.

Property	Value	Source
IUPAC Name	ethyl 4-bromo-3-nitrobenzoate	[3]
CAS Number	168473-87-8	[3][4][5][6]
Molecular Formula	C ₉ H ₈ BrNO ₄	[3][4]
Molecular Weight	274.07 g/mol	[3][5][6][7]
Monoisotopic Mass	272.96367 Da	[3]
SMILES	CCOC(=O)C1=CC(=C(C=C1)Br)[O-]	[3][8]

The Imperative of Molecular Weight in Research and Development

In the context of drug development and synthetic chemistry, molecular weight is not merely a number; it is a foundational descriptor that influences everything from reaction efficiency to biological activity.

- **Stoichiometric Precision:** All synthetic protocols rely on the precise molar ratios of reactants, catalysts, and reagents. An accurate molecular weight is non-negotiable for calculating these quantities, directly impacting reaction yield, purity, and reproducibility.
- **Confirmation of Identity:** Experimental determination of molecular weight via mass spectrometry is the primary method for confirming that a synthetic reaction has produced the desired product. A discrepancy between the expected and measured mass immediately signals a potential issue, such as an incomplete reaction, an unexpected side product, or sample contamination.
- **Physicochemical and Pharmacokinetic Properties:** In drug discovery, molecular weight is a key component of predictive models for absorption, distribution, metabolism, and excretion (ADME). For instance, it is one of the five parameters in Lipinski's Rule of Five, a guideline used to assess the druglikeness of a chemical compound.

Experimental Workflow for Molecular Weight Determination and Structural Validation

A robust characterization of **Ethyl 4-bromo-3-nitrobenzoate** involves a multi-pronged analytical approach. This ensures not only that the mass is correct but also that the mass corresponds to the correct molecular structure. This constitutes a self-validating system where orthogonal techniques provide complementary evidence.

Primary Determination via Mass Spectrometry (MS)

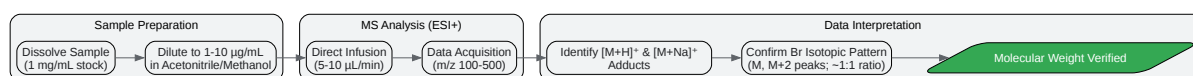
Mass spectrometry is the definitive technique for determining the molecular mass of a compound. It functions by ionizing molecules and then measuring their mass-to-charge ratio (m/z).

Causality of Method Selection: Electrospray Ionization (ESI) is the preferred method for a molecule like **Ethyl 4-bromo-3-nitrobenzoate**. It is a "soft" ionization technique that typically keeps the molecule intact, primarily forming protonated adducts ($[M+H]^+$) or sodium adducts ($[M+Na]^+$). This avoids fragmentation, providing a clear signal for the molecular ion and a direct reading of its mass.

Step-by-Step Protocol for ESI-MS Analysis:

- **Sample Preparation:** Dissolve approximately 1 mg of **Ethyl 4-bromo-3-nitrobenzoate** in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute this solution to a final concentration of 1-10 $\mu\text{g/mL}$.
- **Instrumentation Setup:** Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.
- **Infusion:** Infuse the diluted sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
- **Data Interpretation:** Analyze the resulting spectrum. For **Ethyl 4-bromo-3-nitrobenzoate** (Monoisotopic Mass ≈ 272.96 Da), expect to observe the following major ions:

- $[M+H]^+$: at $m/z \approx 273.97$
- $[M+Na]^+$: at $m/z \approx 295.95$ [8]
- Isotopic Pattern: A crucial point of validation is the characteristic isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by approximately 2 Da. Observing this doublet is a definitive confirmation of the presence of a single bromine atom.



[Click to download full resolution via product page](#)

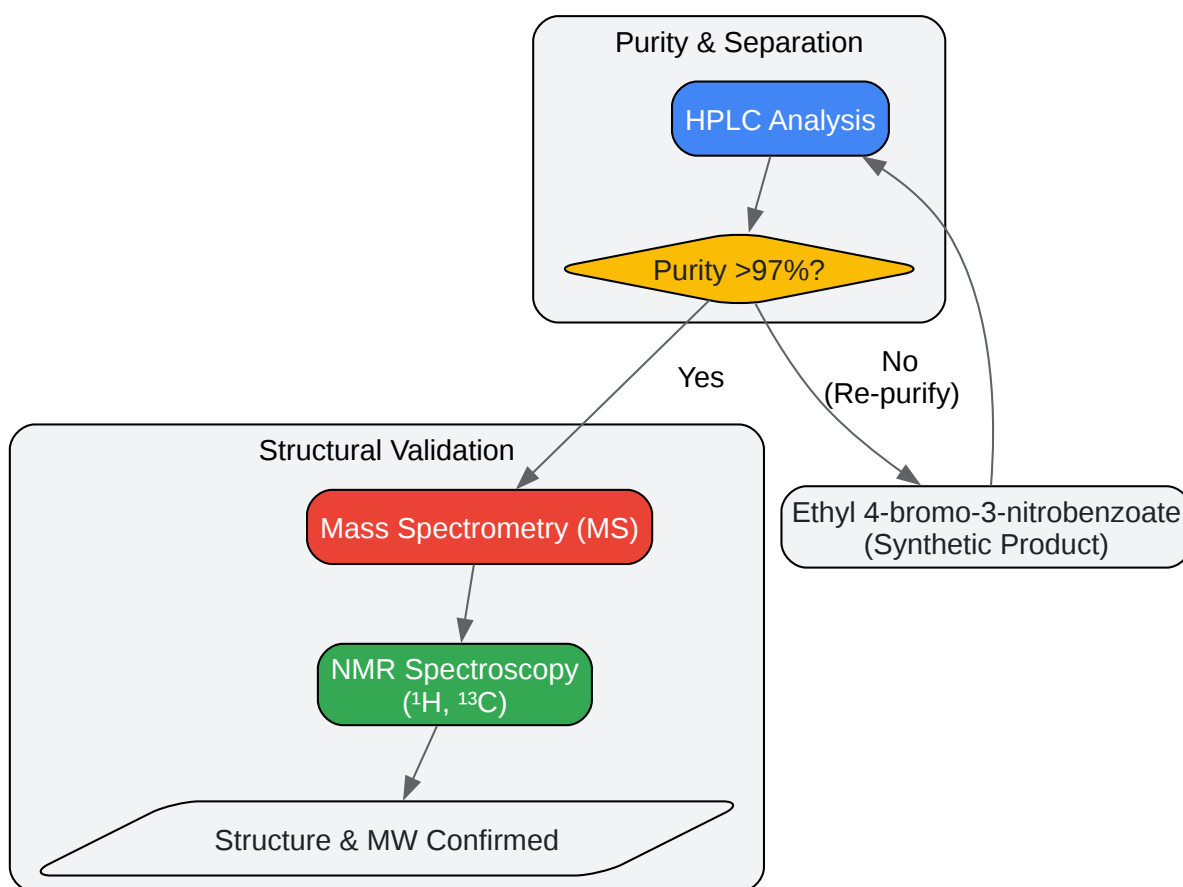
Caption: Workflow for Molecular Weight Determination by ESI-MS.

Structural Confirmation with Orthogonal Methods

While MS confirms the mass, it does not definitively confirm the isomeric structure. Therefore, complementary techniques are required.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy provides detailed information about the chemical structure, connectivity, and chemical environment of the hydrogen and carbon atoms. The resulting spectrum for **Ethyl 4-bromo-3-nitrobenzoate** would be expected to show distinct signals for the aromatic protons, the ethyl group's methylene (CH_2) and methyl (CH_3) protons, and all nine unique carbon atoms. This confirms the specific arrangement of the bromo, nitro, and ester groups on the benzene ring, validating that the mass measured by MS corresponds to the correct isomer. Spectroscopic data for this compound, including ^1H NMR, is available for reference.[9]
- High-Performance Liquid Chromatography (HPLC): This technique is essential for assessing the purity of the sample. A pure sample will ideally show a single, sharp peak. Impurities

would appear as additional peaks, which could complicate MS and NMR analysis. Coupling HPLC with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS) allows for the simultaneous assessment of purity and confirmation of the molecular weight of the main component. A standard reversed-phase HPLC method can be used for this analysis.[10]



[Click to download full resolution via product page](#)

Caption: Integrated workflow for purity and structural validation.

Safety and Handling

As a laboratory chemical, **Ethyl 4-bromo-3-nitrobenzoate** must be handled with appropriate care. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

- Causes skin irritation (H315)[3]
- Causes serious eye irritation (H319)[3]
- May cause respiratory irritation (H335)[3]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors.
- Store in a cool, dry place in a tightly sealed container.[6]

Conclusion

The molecular weight of **Ethyl 4-bromo-3-nitrobenzoate** is 274.07 g/mol (monoisotopic mass: 272.96367 Da).[3][7] This value is more than a mere physical constant; it is a critical enabler for its use in synthetic chemistry and drug discovery. The accurate determination of this property, validated by a robust workflow combining mass spectrometry with orthogonal techniques like NMR and HPLC, ensures the integrity and reproducibility of scientific research. For any scientist utilizing this versatile building block, a thorough understanding and experimental verification of its molecular weight is the first and most crucial step toward successful innovation.

References

- CP Lab Safety.
- PubChem.
- ChemUniverse.
- Autechaux Industries.
- PubChemLite.

- Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?
- Quora.
- Organic Syntheses.
- SIELC Technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. innospk.com [innospk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl 4-bromo-3-nitrobenzoate | C₉H₈BrNO₄ | CID 458966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 168473-87-8|Ethyl 4-bromo-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. PubChemLite - Ethyl 4-bromo-3-nitrobenzoate (C₉H₈BrNO₄) [pubchemlite.lcsb.uni.lu]
- 9. ETHYL 4-BROMO-3-NITROBENZOATE(168473-87-8) 1H NMR spectrum [chemicalbook.com]
- 10. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Introduction to Ethyl 4-bromo-3-nitrobenzoate: A Versatile Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com